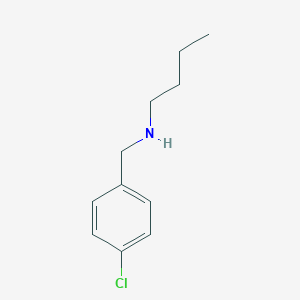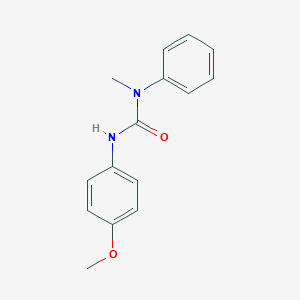
3-(4-Methoxyphenyl)-1-methyl-1-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-1-methyl-1-phenylurea, commonly known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the pharmaceutical industry. MPMP is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C15H16N2O2.
作用機序
MPMP exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins, including tyrosine kinase, protein kinase C, and cyclooxygenase-2. By inhibiting these enzymes, MPMP can disrupt various cellular processes, leading to the inhibition of cell growth and proliferation.
生化学的および生理学的効果
MPMP has been found to have various biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis, and the inhibition of cell migration and invasion. These effects make MPMP a promising candidate for the development of novel anticancer drugs.
実験室実験の利点と制限
One of the major advantages of MPMP is its high purity and stability, which makes it suitable for use in various laboratory experiments. However, one of the limitations of MPMP is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of MPMP, including the development of novel drug delivery systems to improve its solubility and bioavailability, the identification of new targets for MPMP inhibition, and the optimization of its pharmacokinetic properties. Additionally, the potential applications of MPMP in the treatment of other diseases, such as neurodegenerative disorders, should be further explored.
In conclusion, MPMP is a promising chemical compound that has potential applications in the pharmaceutical industry. Its ability to inhibit the activity of certain enzymes and proteins has been extensively studied, and it has been found to have promising results in preclinical studies. Further research is needed to fully understand the pharmacological properties of MPMP and its potential applications in the treatment of various diseases.
合成法
MPMP can be synthesized using various methods, including the reaction of aniline with methyl isocyanate and p-anisidine, or the reaction of phenyl isocyanate with p-anisidine and methylamine. These methods have been extensively studied and optimized to produce high yields of MPMP with high purity.
科学的研究の応用
MPMP has been found to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Its ability to inhibit the activity of certain enzymes and proteins has been extensively studied, and it has been found to have promising results in preclinical studies.
特性
CAS番号 |
59849-55-7 |
|---|---|
製品名 |
3-(4-Methoxyphenyl)-1-methyl-1-phenylurea |
分子式 |
C15H16N2O2 |
分子量 |
256.3 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-1-methyl-1-phenylurea |
InChI |
InChI=1S/C15H16N2O2/c1-17(13-6-4-3-5-7-13)15(18)16-12-8-10-14(19-2)11-9-12/h3-11H,1-2H3,(H,16,18) |
InChIキー |
SRUJTAZCYYQAQC-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OC |
正規SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



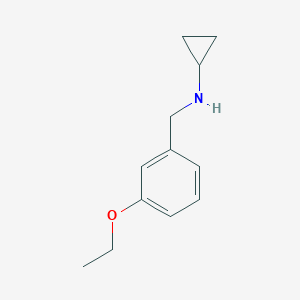
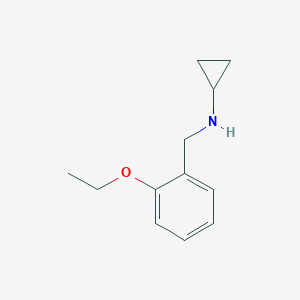
![2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B183667.png)
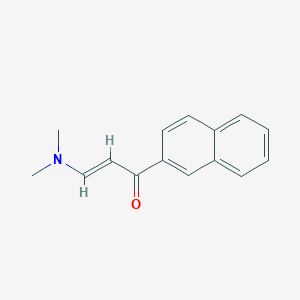
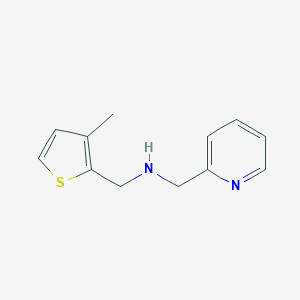
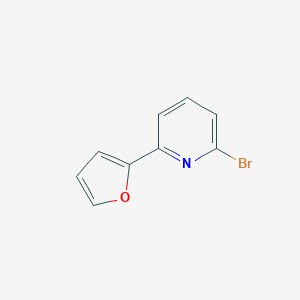
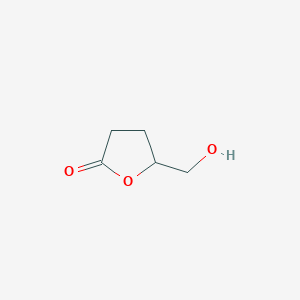
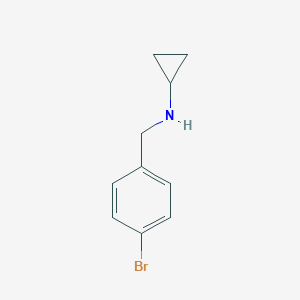
![3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid](/img/structure/B183679.png)
![N-[(5-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183680.png)
![3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B183682.png)
![N-[(3-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183684.png)
![3-[(4-Bromobenzyl)amino]-1-propanol](/img/structure/B183686.png)
